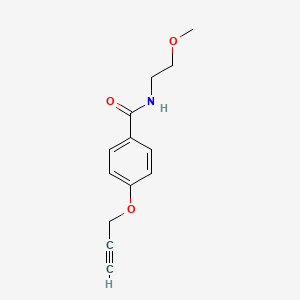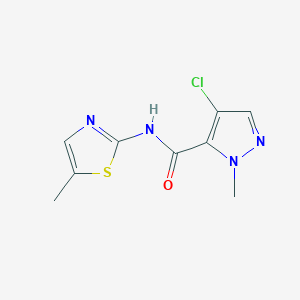
N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in various agricultural practices to enhance the growth and yield of different crops. CPPU has gained significant attention in recent years due to its potential applications in plant biotechnology and genetic engineering.
作用機序
CPPU acts as a cytokinin, which is a type of plant hormone that regulates cell division and differentiation. CPPU promotes cell division and elongation, leading to enhanced growth and yield of crops. CPPU also regulates the expression of genes involved in fruit development and ripening, leading to improved fruit quality.
Biochemical and Physiological Effects:
CPPU has been shown to stimulate the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar content in fruits. CPPU also increases the concentration of cytokinins in plants, leading to enhanced growth and yield. CPPU has been shown to regulate the expression of genes involved in stress response and defense mechanisms in plants, making it a valuable tool for crop protection.
実験室実験の利点と制限
CPPU is a valuable tool for plant biotechnology and genetic engineering research. CPPU can be used to induce parthenocarpy in different fruits, which is a useful tool for studying fruit development and ripening. CPPU can also be used to enhance the growth and yield of different crops, making it a valuable tool for studying plant physiology and metabolism. However, CPPU is expensive and has limited solubility in water, which can make it difficult to use in lab experiments.
将来の方向性
There are several future directions for research on CPPU. One direction is to study the molecular mechanisms underlying the effects of CPPU on plant growth and development. Another direction is to investigate the potential applications of CPPU in plant stress tolerance and defense mechanisms. CPPU may also have potential applications in the production of plant-based pharmaceuticals and nutraceuticals. Further research is needed to fully understand the potential applications of CPPU in plant biotechnology and genetic engineering.
合成法
CPPU can be synthesized by the reaction of 4-chloroaniline with 2-cyclohexen-1-one in the presence of sodium hydroxide. The resulting product is then reacted with propylamine in the presence of an acidic catalyst to yield CPPU. The chemical structure of CPPU is shown below:
科学的研究の応用
CPPU has been extensively studied in the field of plant biotechnology and genetic engineering. CPPU has been shown to enhance the growth and yield of various crops such as grapes, apples, kiwis, and strawberries. CPPU has also been used to induce parthenocarpy in different fruits, which is the development of fruit without fertilization. CPPU has been shown to increase the size and quality of fruits and vegetables, making it a valuable tool for commercial agriculture.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-11-19(14-5-3-4-6-15(14)20)16(21)18-13-9-7-12(17)8-10-13/h7-10,14-15,20H,2-6,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHCEWGKRZWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![3-({1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5298728.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)
![8-[2-(1H-pyrazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5298748.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![2-(methoxymethyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5298759.png)

![4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
![4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5298795.png)
![4'-[(dimethylamino)methyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5298797.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5298801.png)

